molecular formula C8H13NO3 B014908 1-Acetylpiperidine-4-carboxylic acid CAS No. 25503-90-6

1-Acetylpiperidine-4-carboxylic acid

Cat. No. B014908
CAS RN: 25503-90-6
M. Wt: 171.19 g/mol
InChI Key: WFCLWJHOKCQYOQ-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.1937 .


Molecular Structure Analysis

The molecular structure of 1-Acetylpiperidine-4-carboxylic acid can be represented by the IUPAC Standard InChI: InChI=1S/C8H13NO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

1-Acetylpiperidine-4-carboxylic acid has a molecular weight of 171.19 g/mol . It has a computed XLogP3-AA value of -0.3, indicating its relative hydrophilicity . It has one hydrogen bond donor .

Scientific Research Applications

Synthesis of Triazole Derivatives

1-Acetylpiperidine-4-carboxylic acid is used as a reactant for the synthesis of triazole derivatives . Triazoles are a class of organic compounds that have wide applications in medicinal chemistry due to their diverse biological activities.

Development of Antiproliferative Agents

This compound is also used in the development of antiproliferative agents . These agents inhibit cell growth and proliferation, and are often used in cancer treatment.

Production of CDK Inhibitors

1-Acetylpiperidine-4-carboxylic acid is a key reactant in the production of Cyclin-Dependent Kinase (CDK) inhibitors . CDK inhibitors are a class of drugs that regulate the cell cycle and have potential applications in cancer therapy.

Creation of CCR5 Antagonists for HIV Treatment

This compound is used in the creation of CCR5 antagonists . CCR5 antagonists are a type of antiretroviral drug used in the treatment of HIV.

Synthesis of nhNK1 Antagonists

1-Acetylpiperidine-4-carboxylic acid is used in the synthesis of nhNK1 antagonists . These antagonists are used in the treatment of conditions like depression, anxiety, and certain types of pain.

Production of Piperidine Derivatives

This compound is used in the production of various piperidine derivatives . Piperidine derivatives have a wide range of therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

1-Acetylpiperidine-4-carboxylic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

1-acetylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCLWJHOKCQYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180192
Record name 1-Acetylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperidine-4-carboxylic acid

CAS RN

25503-90-6
Record name 1-Acetyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25503-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylpiperidine-4-carboxylic acid
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Record name 1-Acetylpiperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-ACETYLPIPERIDINE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4N4ECA9RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

1-Acetylpiperidine-4-carboxylic acid is prepared by bringing a solution of piperidine-4-carboxylic acid in acetic anhydride to reflux for 2 hours and then stirring for 16 hours at room temperature. The solution is then concentrated and the residue is triturated in ether. The solid compound is recovered by filtration.
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Synthesis routes and methods II

Procedure details

Isonipecotic acid (25.0 g, 0.19 mol) was dissolved in acetic anhydride (100 mL) and the solution stirred at reflux for 8 h, then the solvent was removed under reduced pressure and the crude compound crystallized from MeOH/ether to afford the title compound as a white solid (24.4 g, 74%). m.p. 171° C. 1H NMR (DMSO): 1.2-1.5 (m, 2H), 1.65-1.85 (m, 2H), 1.942 (s, 3H), 2.35-2.5 (m, 1H), 2.641 (t, J=11.7 Hz, 1H), 3.038 (t, J=11.7 Hz, 1H), 3.69 (d, J=13.5 Hz, 1H), 4.15 (d, J=13.2 Hz, 1H), 12.22 (bs, 1H). IR (KBr): 1721, 1613, 1316, 1202 (cm−1). MS (m/z): 171, 128, 82.
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25 g
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Yield
74%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The mixture of 100 g of isonipecotic acid and 40 ml of acetic anyhydride is refluxed for 2 hours and then allowed to stir at room temperature overnight. The reaction mixture is then evaporated under reduced pressure and the residue triturated with diethyl ether. The resulting solids are recrystallized from a mixture of isopropanol and diethyl ether to afford the N-acetyl isonipecotic acid, melting at 175°.
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100 g
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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